molecular formula C13H17BF3NO3 B2632329 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 1628525-19-8

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B2632329
CAS No.: 1628525-19-8
M. Wt: 303.09
InChI Key: AWLXQBZGIQWQGU-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a specialized organic compound characterized by its boronic acid derivative structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Mechanism of Action

The result of the compound’s action would depend on the specific biochemical pathways it is involved in. For instance, if it is used in the synthesis of a novel copolymer, the result might be a new material with unique properties .

The action environment, including how environmental factors influence the compound’s action, efficacy, and stability, would also depend on many factors. These could include the pH and temperature of the reaction environment, the presence of other chemicals, and the specific conditions under which the compound is stored and used .

Biochemical Analysis

Biochemical Properties

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of novel copolymers and in cross-coupling reactions such as the Suzuki reaction . The compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The dioxaborolane moiety is known to interact with enzymes involved in boron metabolism, while the trifluoromethyl group can influence the compound’s binding affinity to certain proteins. These interactions are crucial for the compound’s role in biochemical synthesis and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, exposure to moisture and air can lead to the degradation of the dioxaborolane moiety, reducing the compound’s efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings, where it can influence gene expression and metabolic activity over extended periods.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in other reactions like nucleophilic substitution and electrophilic aromatic substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., DMF or THF).

  • Nucleophilic Substitution: Strong nucleophiles, such as organolithium or Grignard reagents, in aprotic solvents.

  • Electrophilic Aromatic Substitution: Electrophiles like halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Substituted Pyridines: Resulting from nucleophilic and electrophilic substitution reactions.

Scientific Research Applications

This compound is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable biaryl compounds makes it valuable in the synthesis of complex organic molecules.

Comparison with Similar Compounds

  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related boronic acid derivative used in similar cross-coupling reactions.

  • 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Another boronic acid derivative with applications in organic synthesis.

Uniqueness: 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts additional stability and reactivity compared to its counterparts. This makes it particularly useful in synthesizing fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-6-7-9(13(15,16)17)18-10(8)19-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLXQBZGIQWQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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